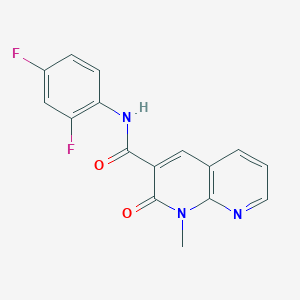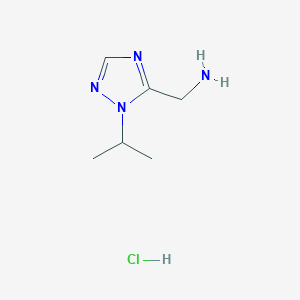![molecular formula C22H22N4 B2605629 N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477225-83-5](/img/structure/B2605629.png)
N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as PKC412, is a small molecule inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC overexpression has been linked to cancer, and PKC inhibitors such as PKC412 are being studied as potential anticancer agents.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine:
Anticancer Applications
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that it can interfere with specific signaling pathways critical for cancer cell survival and growth, making it a promising candidate for developing new anticancer drugs .
Antimicrobial Properties
N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting the growth of pathogens. This makes it a valuable compound in the development of new antibiotics and antifungal agents .
Antiviral Activity
Research has shown that this compound possesses antiviral properties, particularly against RNA viruses. It has been found to inhibit viral replication, making it a potential candidate for antiviral drug development. This is especially relevant in the context of emerging viral infections .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antidiabetic Potential
Research has explored the antidiabetic potential of this compound. It can improve insulin sensitivity and reduce blood glucose levels, making it a promising candidate for developing new treatments for diabetes.
These applications highlight the versatility and potential of N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Mecanismo De Acción
Target of Action
N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a potent inhibitor of cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are important protein-serine/threonine kinases that play crucial roles in the regulation of cell cycle and transcription .
Mode of Action
N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine interacts with CDK6, inhibiting its activity . This interaction disrupts the normal cell cycle regulation, leading to the inhibition of cell proliferation . The compound has shown significant anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is the cell cycle regulation pathway. By inhibiting CDK6, the compound disrupts the progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
It is known that the compound has a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of the action of N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is the inhibition of cell proliferation. This is achieved through the disruption of the cell cycle, leading to cell cycle arrest and potentially cell death . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells .
Propiedades
IUPAC Name |
N-(2-methylpropyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-16(2)13-23-21-20-19(17-9-5-3-6-10-17)14-26(22(20)25-15-24-21)18-11-7-4-8-12-18/h3-12,14-16H,13H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFYXVBAOLJIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C(=CN(C2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2605552.png)

![(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2605554.png)
![6-[5-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2605555.png)

![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 4-methoxybenzoate](/img/structure/B2605557.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2605560.png)
![2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2605561.png)
![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2605563.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide](/img/structure/B2605564.png)


![4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2605569.png)